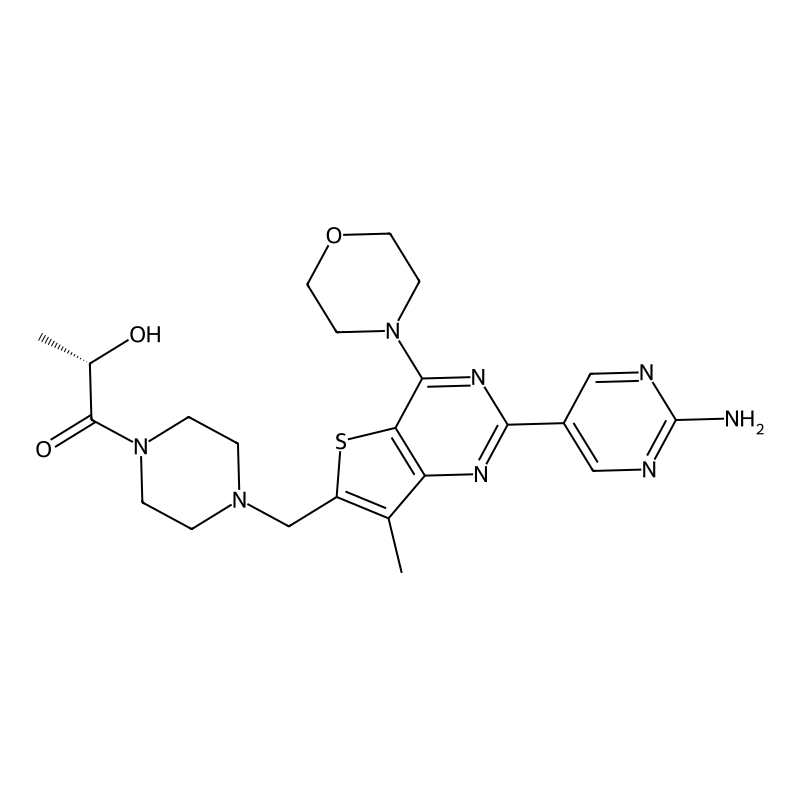

Apitolisib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Comprehensive Technical Guide: Apitolisib as a Dual PI3K/mTOR Inhibitor

Drug Background and Therapeutic Rationale

Apitolisib (GDC-0980) is an investigational small molecule inhibitor that simultaneously targets Class I PI3K and mTOR kinase complexes (mTORC1/mTORC2). This dual inhibitory profile represents a strategic approach to overcoming limitations of targeting individual components within the frequently dysregulated PI3K/AKT/mTOR signaling axis, which ranks as the most frequently aberrant pathway in human cancers. The therapeutic rationale for dual inhibition stems from the well-documented compensatory mechanisms and feedback loops that undermine the efficacy of selective pathway inhibitors. When mTORC1 alone is inhibited, this can paradoxically lead to enhanced PI3K/PDK1 signaling through reduced negative feedback, potentially activating survival pathways that compromise treatment efficacy. By concurrently targeting both PI3K and mTOR, this compound aims to achieve more complete pathway suppression, potentially overcoming intrinsic and acquired resistance mechanisms observed with more selective agents.

The development of this compound reflects the evolving understanding of pathway cross-talk and adaptive resistance in oncology therapeutics. Despite demonstrating promising preclinical activity across multiple cancer models and confirmed target engagement in clinical trials, this compound's development has faced challenges primarily related to on-target toxicities associated with dual PI3K/mTOR inhibition. As of the most recent clinical data, this compound remains an investigational agent without regulatory approval, though its development provides valuable insights for future pathway-targeted drug design. The compound has undergone evaluation in multiple phase I and II clinical trials for various solid tumors, including renal cell carcinoma, endometrial cancer, and other malignancies with PI3K pathway alterations, establishing proof-of-concept for its mechanism while highlighting the therapeutic window challenges inherent to this dual inhibition strategy.

Molecular Mechanism of Action

Key Structural and Functional Aspects

This compound functions as an ATP-competitive inhibitor that simultaneously targets the catalytic sites of both Class I PI3K isoforms and mTOR kinase due to structural conservation within their kinase domains. The compound exhibits nanomolar potency against all four Class I PI3K isoforms (α, β, δ, γ) with half-maximal inhibitory concentration (IC50) values ranging from 5-27 nM, while demonstrating robust inhibition against mTOR with an inhibition constant (Ki) of 17.3 nmol/L [1] [2]. This balanced inhibition profile enables comprehensive suppression of the PI3K/AKT/mTOR signaling network at multiple nodal points. The compound's molecular structure incorporates a thienopyrimidine scaffold that facilitates optimal binding interactions within the ATP-binding clefts of both target kinase families, complemented by functional groups that enhance selectivity against unrelated kinases [3] [4].

At the molecular level, this compound binds to the kinase domains of PI3K and mTOR, preventing phosphorylation of their respective substrates. For PI3K, this inhibits conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical second messenger that recruits AKT to the plasma membrane via its pleckstrin homology domain [5] [6]. Concurrently, this compound's inhibition of mTOR disrupts both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) functions, preventing the phosphorylation of downstream effectors including S6K and 4E-BP1 (via mTORC1) and AKT at Ser473 (via mTORC2) [5] [1]. This coordinated inhibition results in collapsed pathway signaling with diminished oncogenic drive.

Signaling Pathway Dynamics

The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and this compound's mechanism of action:

Figure 1: this compound inhibits PI3K and mTOR complexes in the oncogenic signaling pathway

The dual inhibition strategy employed by this compound creates a synergistic effect on pathway suppression. By blocking both PI3K and mTOR, this compound prevents the compensatory activation of PI3K signaling that often occurs with rapalog mTORC1 inhibitors alone, while simultaneously abrogating mTORC2-mediated phosphorylation of AKT at Ser473—a key survival signal not addressed by PI3K-only inhibitors [5] [1] [6]. This comprehensive approach results in more complete suppression of downstream effector functions including protein translation, metabolic reprogramming, and cell survival signaling, ultimately driving tumor cells toward cell cycle arrest and apoptosis.

Quantitative Profiling and Potency Data

Inhibitory Potency Spectrum

This compound demonstrates a well-characterized inhibitory profile against its primary targets with additional selectivity data against related kinases. The table below summarizes the key quantitative potency parameters for this compound:

Table 1: this compound inhibitory potency against primary targets and related kinases

| Target | IC50/Ki Value | Assay Type | Cellular Context |

|---|---|---|---|

| PI3Kα | 5 nM | Biochemical IC50 | Enzyme activity |

| PI3Kβ | 27 nM | Biochemical IC50 | Enzyme activity |

| PI3Kδ | 7 nM | Biochemical IC50 | Enzyme activity |

| PI3Kγ | 14 nM | Biochemical IC50 | Enzyme activity |

| mTOR | 17.3 nM | Biochemical Ki | Enzyme activity |

| DNA-PK | 623 nM | Biochemical Kiapp | Enzyme activity |

| VPS34 | 2000 nM | Biochemical Kiapp | Enzyme activity |

The selectivity profile demonstrates >35-fold selectivity for Class I PI3K isoforms and mTOR over related kinases such as DNA-PK and VPS34, indicating a targeted mechanism rather than broad kinase inhibition [1] [2]. This selectivity is pharmacologically important as it reduces the likelihood of off-target toxicities, though the on-target toxicities associated with PI3K/mTOR inhibition remain dose-limiting.

Cellular Potency and Antiproliferative Activity

In cellular models, this compound demonstrates potent antiproliferative effects across diverse cancer lineages. The compound inhibits cancer cell viability with IC50 values generally below 200 nM in sensitive models, including prostate, breast, and non-small cell lung cancer cell lines [2]. Pancreatic cancer and melanoma cell lines appear less sensitive, suggesting lineage-specific factors influence responsiveness [5] [2]. In glioblastoma cell lines (A-172 and U-118-MG), this compound induced time- and concentration-dependent cytotoxicity, with significant effects observed at concentrations of 10-20 μM in proliferation assays [5]. The variability in cellular potency across different cancer types reflects differential dependence on PI3K signaling, compensatory pathways, and pharmacodynamic factors such as drug uptake and metabolism.

Cellular and Phenotypic Effects

Cytotoxicity and Apoptosis Induction

This compound demonstrates robust pro-apoptotic activity in sensitive cancer models. In glioblastoma cell lines, treatment with 20 μM this compound for 48 hours induced apoptosis in 46.47% of A-172 cells compared to controls, as measured by Annexin V/PI staining and flow cytometry [5]. The pro-apoptotic effect was both time- and concentration-dependent, with longer exposures and higher concentrations producing more substantial apoptotic responses. The U-118-MG glioblastoma cell line showed lower sensitivity, with only 7.7% apoptosis induction under the same conditions, indicating cell line-specific factors significantly influence apoptotic response [5]. This apoptotic induction correlated with reduced phosphorylation of key pathway components including AKT (Ser473), mTOR (Ser2448), and S6K (Thr421/Ser424), confirming mechanism-based cell death.

Beyond direct apoptosis induction, this compound treatment influences endoplasmic reticulum (ER) stress pathways. In treated glioblastoma cells, this compound unexpectedly reduced expression of the ER stress marker PERK and decreased the phosphorylation ratio of EIF2α, suggesting the compound may modulate protein synthesis and ER stress in a context-dependent manner [5]. Concurrently, this compound treatment triggered substantial accumulation of the pro-apoptotic transcription factor CHOP (C/EBP-homologous protein), which increased more than 20-fold in A-172 cells following treatment [5]. This indicates that this compound engages multiple cell death pathways beyond direct pathway inhibition, contributing to its overall antitumor efficacy.

Additional Cellular Phenotypes

This compound treatment produces several other phenotypic effects in cancer models:

Cell Cycle Arrest: The compound consistently induces G1 phase cell cycle arrest across multiple cancer cell lines, consistent with the known role of PI3K/mTOR signaling in regulating cell cycle progression through cyclin D1 and other G1/S transition mediators [2].

Metabolic Effects: As an on-target consequence of PI3K/mTOR inhibition, this compound treatment impairs glucose metabolism in tumor cells, evidenced by reduced FDG-PET uptake in clinical trial participants [1]. In phase I trials, 66% of patients receiving 40 mg daily showed >25% reduction in FDG-PET uptake, confirming target engagement and metabolic effects in humans [1].

Anti-angiogenic Potential: While not a primary mechanism, PI3K inhibition particularly of the p110α isoform may impair VEGF-driven angiogenesis, potentially contributing to antitumor effects in vivo through both direct tumor cell autonomous and indirect microenvironmental mechanisms [6].

Biomarker Validation and Translational Modeling

Pharmacodynamic Biomarkers

Robust pharmacodynamic biomarkers have been established for this compound, enabling quantitative assessment of target engagement and pathway modulation. The most consistently monitored biomarker is phosphorylated AKT at Ser473, a direct target of mTORC2, and phosphorylated S6K at Thr421/Ser424, a readout of mTORC1 activity [5] [7]. In clinical trials, this compound doses ≥16 mg achieved ≥90% suppression of phosphorylated AKT levels in platelet-rich plasma within 4 hours of administration, confirming potent target engagement in humans [1] [7]. Additional biomarkers include phosphorylated mTOR (Ser2448) and the ratio of phosphorylated to total EIF2α, which provide complementary information on pathway modulation status [5].

The relationship between this compound exposure, target engagement, and antitumor efficacy has been quantitatively modeled through integrated pharmacokinetic-pharmacodynamic (PK-PD) approaches. These models demonstrate a steep sigmoidal relationship between pAkt inhibition and tumor growth inhibition, with a minimum of 35-45% pAkt modulation required for tumor shrinkage in both preclinical models and clinical data [7] [8]. To achieve tumor stasis, sustained pAkt inhibition of 61% in xenografts and 65% in patients was calculated to be necessary, providing clear quantitative targets for effective dosing regimens [7].

Translational PK-PD Modeling

The diagram below illustrates the relationship between this compound exposure and antitumor effect:

Figure 2: PK-PD relationship between this compound exposure and antitumor effects

The translational models developed for this compound represent a sophisticated approach to dose optimization for targeted therapies. These integrated PK-PD-efficacy models successfully bridged preclinical xenograft data to clinical responses, establishing that similar exposure-response relationships exist across species when appropriate biomarkers are monitored [7] [8]. Interestingly, these analyses revealed that platelet-rich plasma pAkt measurements serve as a reliable surrogate for tumor tissue pAkt modulation, addressing the practical challenge of serial tumor sampling in clinical trials [7]. This biomarker validation enables more rational dose selection and optimization for future development of PI3K/mTOR pathway inhibitors.

Clinical Evidence and Trial Outcomes

Efficacy Across Tumor Types

This compound has been evaluated in multiple clinical trials across various cancer types, with demonstrated though variable antitumor activity. The table below summarizes key efficacy outcomes from representative clinical studies:

Table 2: Clinical efficacy outcomes of this compound across cancer types in phase II trials

| Cancer Type | Dosing Regimen | Patient Population | Primary Efficacy Outcomes | Biomarker Associations |

|---|---|---|---|---|

| Metastatic Renal Cell Carcinoma | 40 mg QD vs everolimus 10 mg QD | Prior VEGF-targeted therapy (n=85) | PFS: 3.7 mo (this compound) vs 6.1 mo (everolimus); HR 2.12, P<0.01 | No association with VHL status; HIF-1α expression associated with benefit in both arms |

| Recurrent Endometrial Cancer | 40 mg QD 28-day cycles | 1-2 prior lines (n=56) | 6-mo PFS rate: 20%; ORR: 6% (confirmed) | 57% had PI3K pathway alterations; all responders had pathway alterations |

| Solid Tumors (Phase I) | 2-70 mg QD various schedules | Advanced refractory tumors (n=120) | 10 PRs (peritoneal mesothelioma, PIK3CA mutant HNSCC, pleural mesothelioma) | pAkt suppression ≥90% at doses ≥16 mg; FDG-PET reductions >25% in 66% at 40 mg |

The differential efficacy across tumor types highlights the importance of appropriate patient selection and the contextual dependencies of PI3K/mTOR inhibition. In endometrial cancer, where PI3K pathway alterations are exceptionally common (occurring in >80% of tumors), the presence of activating pathway mutations appeared to enrich for response, with all confirmed responders harboring PI3K pathway alterations [10]. Conversely, in renal cell carcinoma, where this compound was statistically inferior to everolimus, the therapeutic index was particularly narrow, with high-grade toxicities limiting dose intensity and potentially compromising efficacy [9].

Safety and Tolerability Profile

The clinical development of this compound has consistently identified a constellation of on-target toxicities related to its mechanism of action. At the recommended phase 2 dose (40 mg daily), the most common grade ≥3 adverse events included hyperglycemia (18-46%), rash (14-30%), liver dysfunction (12%), diarrhea (10%), and pneumonitis (8%) [1] [9] [10]. These toxicities reflect the physiological roles of PI3K/mTOR signaling in metabolic homeostasis, immune function, and tissue integrity. The hyperglycemia occurs due to impaired insulin signaling in peripheral tissues, while the rash and mucosal inflammation likely result from disrupted epidermal growth and barrier function.

The management of these toxicities has proven challenging in clinical practice. In the endometrial cancer trial, 23% of patients discontinued treatment due to adverse events, while 31-42% required dose reductions [10]. Patients with pre-existing diabetes were particularly susceptible to treatment-related hyperglycemia, leading to specific exclusion criteria in later-stage trials. The narrow therapeutic index observed with this compound reflects a class challenge for dual PI3K/mTOR inhibitors, where comprehensive pathway inhibition produces both desired antitumor effects and mechanism-based toxicities that limit dose intensity and treatment duration.

Experimental Protocols and Methodologies

In Vitro Cytotoxicity and Apoptosis Assays

Standardized protocols for evaluating this compound's cellular effects have been established across preclinical studies. For cell viability assessment, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed. Cells are seeded in 96-well plates and treated with this compound across a concentration range (typically 50 nM to 50 μM) for 24-48 hours. Following treatment, MTT reagent is added and incubated for 2-4 hours, allowing viable cells to reduce MTT to purple formazan crystals. The crystals are dissolved in DMSO or isopropanol, and absorbance is measured at 570 nm with a reference wavelength of 630 nm. Viability is calculated as percentage relative to vehicle-treated controls, and IC50 values are determined using nonlinear regression analysis [5].

For apoptosis quantification, the Annexin V/propidium iodide (PI) staining protocol with flow cytometry is widely used. Following this compound treatment, cells are collected, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and PI are added sequentially, followed by incubation in the dark for 15 minutes. The stained cells are analyzed by flow cytometry within 1 hour, distinguishing four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) [5]. This method allows precise quantification of apoptosis induction and distinction from other forms of cell death.

Pathway Modulation Assessment

Evaluation of PI3K/mTOR pathway inhibition requires assessment of phosphoprotein status through Western blotting. Cells treated with this compound are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentrations are normalized, and equal amounts are separated by SDS-PAGE electrophoresis before transfer to PVDF membranes. Membranes are blocked and probed with primary antibodies against key pathway components including phospho-AKT (Ser473), total AKT, phospho-mTOR (Ser2448), phospho-S6K (Thr421/Ser424), and corresponding total proteins. Following incubation with HRP-conjugated secondary antibodies, signals are detected using chemiluminescent substrates and imaged. Band intensities are quantified by densitometry, with phosphorylation levels normalized to total protein and loading controls [5].

For assessment of ER stress markers such as PERK and CHOP, similar Western blotting approaches are employed with specific antibodies against these proteins. The ratio of phosphorylated to total EIF2α is particularly informative for evaluating integrated stress response activation. These protocols provide comprehensive assessment of this compound's effects on both intended targets and adaptive cellular responses, enabling thorough mechanistic characterization across different cellular contexts [5].

In Vivo Efficacy Studies

Preclinical efficacy evaluation typically employs human tumor xenograft models in immunocompromised mice. For example, in renal cell adenocarcinoma models, female beige nude XID mice are inoculated subcutaneously with tumor fragments measuring 100-300 mm³. Once established, mice are randomized into treatment groups receiving vehicle or this compound at doses ranging from 0.008 to 11 mg/kg administered orally once daily for 17 days [7]. Tumor volumes are measured regularly using digital calipers, calculated using the formula: TV (mm³) = length × width² × 0.5. Mice are euthanized according to predefined humane endpoints including tumor size exceeding 2000 mm³ or body weight loss >20% [7]. These studies typically include assessment of pharmacodynamic markers in parallel, with tumor samples collected at specified timepoints post-dosing for analysis of pathway modulation.

Conclusion and Future Directions

This compound represents a scientifically validated but clinically challenging approach to targeting the oncogenic PI3K/mTOR pathway. The compound demonstrates potent dual inhibition of its intended targets with well-characterized mechanistic consequences, including induction of apoptosis, cell cycle arrest, and metabolic perturbation in cancer models. The comprehensive biomarker strategy and translational modeling efforts have provided quantitative insights into exposure-response relationships that should inform future drug development for this pathway. However, the narrow therapeutic index observed in clinical trials, characterized by substantial mechanism-based toxicities, has limited its advancement to regulatory approval.

Future directions for dual PI3K/mTOR inhibition might include refined patient selection strategies based on comprehensive molecular profiling, intermittent dosing schedules to mitigate toxicities while maintaining efficacy, and rational combination approaches with other targeted agents that may permit lower doses of each agent while maintaining pathway suppression. Additionally, the development of isoform-selective PI3K inhibitors with more manageable toxicity profiles represents an alternative approach that has demonstrated greater clinical success for certain indications. Despite its developmental challenges, this compound has contributed significantly to our understanding of PI3K/mTOR pathway biology and the practical constraints of comprehensive pathway inhibition in cancer therapeutics.

References

- 1. Phase I Study of this compound (GDC-0980), Dual ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound is an Orally Active Class I PI3K and mTORC1/2 ... [medchemexpress.com]

- 3. Structural Insights from Molecular Modeling of Isoindolin-1- ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. Novel Dual PI3K/mTOR Inhibitor, this compound (GDC-0980 ... - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PI3K/AKT/mTOR signaling transduction pathway and targeted ... [molecular-cancer.biomedcentral.com]

- 7. A Case Study with this compound, a Dual PI3K/mTOR Inhibitor [pmc.ncbi.nlm.nih.gov]

- 8. A Case Study with this compound, a Dual PI3K/mTOR Inhibitor [link.springer.com]

- 9. Randomized Open-Label Phase II Trial of this compound (GDC ... [pubmed.ncbi.nlm.nih.gov]

- 10. A Multicenter, Single-Arm, Open-Label, Phase 2 Study of ... [pmc.ncbi.nlm.nih.gov]

Mechanism of Action and Target Profile

Apitolisib acts as a potent, ATP-competitive inhibitor that binds to the catalytic sites of both PI3K and mTOR kinases [1]. This dual inhibition blocks signal transduction through the PI3K/AKT/mTOR pathway, a central regulator of cell growth, survival, proliferation, and metabolism [2] [3].

The following diagram illustrates the signaling pathway and this compound's inhibitory action.

This compound inhibits PI3K and mTOR complexes, blocking oncogenic signaling.

Quantitative binding affinity data for this compound's primary targets are shown in the table below.

| Target | Affinity (pIC50/pKi) | Potency (IC50/Ki) | Source |

|---|---|---|---|

| PI3Kα | 8.3 | 4.8 nM | [4] |

| PI3Kδ | 8.2 | 6.7 nM | [4] |

| PI3Kγ | 7.8 | 14 nM | [4] |

| PI3Kβ | 7.6 | 27 nM | [4] |

| mTOR | 7.8 (pKi) | 17 nM (Ki) | [4] |

Preclinical and Clinical Evidence

Preclinical studies demonstrated broad anti-tumor activity across various cancer cell lines and xenograft models, including those with PI3K pathway activation or PTEN loss [3] [1]. Key findings include:

- Cytotoxicity and Apoptosis: In glioblastoma (GBM) cell lines, this compound induced time- and dose-dependent cytotoxicity and apoptosis. One study reported 46.47% apoptotic cells in the A-172 GBM line after 48 hours with 20 µM treatment [3] [5].

- Pathway Inhibition: Western blot analysis confirmed that this compound treatment significantly reduced levels of phosphorylated S6K, AKT, and mTOR, verifying effective pathway blockade [3] [5].

Clinical trials established proof-of-concept for target engagement but highlighted challenges with tolerability.

- Phase I Trial (NCT00854152): Established a recommended Phase II dose (RP2D) of 40 mg once daily on a 28-day cycle [2]. Dose-limiting toxicities included hyperglycemia, rash, and liver dysfunction [2].

- Pharmacodynamic Evidence: At the maximum tolerated dose, this compound suppressed phosphorylated AKT levels by ≥90% in platelet-rich plasma within 4 hours, demonstrating strong target modulation [2].

- Phase II Trial in RCC (NCT01442090): Compared this compound to everolimus in metastatic renal cell carcinoma. This compound showed shorter median progression-free survival (3.7 vs. 6.1 months) and a higher incidence of Grade 3-4 adverse events, including hyperglycemia (40% vs. 9%) and rash (24% vs. 2%) [6] [7].

Key Experimental Protocols

To evaluate this compound's effects in preclinical models, researchers employed several standard methodologies:

Cell Viability and Proliferation Assays:

- MTT Assay: Cells are treated with a range of this compound concentrations. After incubation, MTT reagent is added and converted to purple formazan by living cells. Solubilized formazan is measured spectrophotometrically to determine the percentage of viable cells [3] [5].

- Crystal Violet Proliferation Assay: After drug treatment, cells are fixed and stained with crystal violet dye, which binds to cellular proteins. The stained dye is solubilized and quantified to measure relative cell density and proliferation rates [3] [5].

Analysis of Apoptosis by Flow Cytometry:

Pathway Modulation Analysis by Western Blot:

Translational PK/PD Modeling:

- Integrated pharmacokinetic-pharmacodynamic-efficacy models were developed using data from xenograft mice and phase I patients. These mathematical models characterized the relationship between this compound exposure, pAkt biomarker modulation, and tumor growth inhibition, predicting that >60% pAkt inhibition was required for tumor stasis [8].

Clinical Challenges and Development Status

This compound's clinical development was ultimately discontinued due to a narrow therapeutic window [1]. The potent, on-target inhibition necessary for efficacy also caused significant mechanism-based toxicities in patients, including:

This "potency-toxicity paradox" limited the drug's tolerability and led to high treatment discontinuation rates [1]. The experience with this compound contributed to a strategic shift in oncology drug development toward more selective, isoform-specific PI3K inhibitors to improve safety profiles [1].

References

- 1. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 2. Phase I Study of this compound (GDC-0980), Dual ... [pmc.ncbi.nlm.nih.gov]

- 3. Novel Dual PI3K/mTOR Inhibitor, this compound ( GDC - 0980 ), Inhibits... [pmc.ncbi.nlm.nih.gov]

- 4. | Ligand page | IUPHAR/BPS Guide to... This compound [guidetoimmunopharmacology.org]

- 5. Novel Dual PI3K/mTOR Inhibitor, this compound (GDC-0980) ... [mdpi.com]

- 6. Randomized Open-Label Phase II Trial of this compound (GDC ... [pmc.ncbi.nlm.nih.gov]

- 7. Randomized Open-Label Phase II Trial of this compound (GDC ... [pubmed.ncbi.nlm.nih.gov]

- 8. A Case Study with this compound, a Dual PI3K/mTOR Inhibitor [link.springer.com]

Apitolisib PI3K alpha beta delta gamma IC50 values

Biochemical & Cellular Activity of Apitolisib

Table 1: Biochemical Inhibition (Cell-Free Assays) This table shows the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values of this compound against its primary targets from biochemical assays [1] [2].

| Target | IC₅₀ / Ki Value |

|---|---|

| PI3Kα | IC₅₀ = 5 nM |

| PI3Kδ | IC₅₀ = 7 nM |

| PI3Kγ | IC₅₀ = 14 nM |

| PI3Kβ | IC₅₀ = 27 nM |

| mTOR | Ki = 17 nM |

Table 2: Cellular Potency and Antiproliferative Activity This table summarizes the activity of this compound in cellular models, including target modulation and inhibition of cancer cell proliferation [1] [2].

| Assay Type | Cell Line / Model | Result / IC₅₀ Value |

|---|---|---|

| pAkt Inhibition | PC3 (Human Prostate Cancer) | IC₅₀ = 36 nM |

| Antiproliferative | PC3 (Human Prostate Cancer) | IC₅₀ = 307 nM |

| Antiproliferative | MCF7.1 (Human Breast Cancer) | IC₅₀ = 255 nM |

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive, orally bioavailable small molecule that simultaneously inhibits Class I PI3K and mTOR kinase by binding to their catalytic sites [3] [1] [2]. This dual inhibition potently blocks the PI3K/AKT/mTOR signaling axis, a critical pathway frequently dysregulated in cancer that controls cell growth, survival, and metabolism [4] [5].

The diagram below illustrates the signaling pathway and the mechanism of this compound.

This compound inhibits PI3K and mTORC1/2, blocking AKT activation and downstream signaling [3] [5].

Key Experimental Protocols

Understanding the methodology behind the data is crucial for interpretation and experimental design.

1. Biochemical Kinase Assays

- PI3K Activity: A fluorescence polarization (FP) assay was used to measure the formation of the product PIP₃. The assay monitors the displacement of a fluorescently labeled PIP₃ probe from a GRP-1 detector protein. A decrease in fluorescence polarization signal indicates product formation and thus PI3K activity. IC₅₀ values were calculated from dose-response curves of this compound [1].

- mTOR Kinase Activity: A fluorescence resonance energy transfer (FRET) assay was employed. It detects the phosphorylation of a recombinant GFP-4E-BP1 substrate by mTOR kinase using a terbium-labeled antibody against phospho-threonine 37/46 of 4E-BP1. The apparent Ki was calculated using competitive tight-binding inhibition equations and the determined Km for ATP [1].

2. Cell-Based Assays

- Cellular pAkt Inhibition: pAkt (phospho-Ser473) levels were typically measured using ELISA or Western blot analysis in cancer cell lines (e.g., PC3 prostate cancer cells) after treatment with this compound [1].

- Antiproliferative Activity (IC₅₀): The standard CellTiter-Glo luminescent cell viability assay was used. This assay determines the number of metabolically active cells by quantifying ATP levels. Cells were seeded in plates, treated with this compound, and after an incubation period (e.g., 72 hours), cell viability was measured. IC₅₀ values were derived from the resulting dose-response curves [1].

Clinical and Preclinical Context

- Clinical Dose & Toxicity: The recommended Phase II dose was established at 40 mg once daily [3]. However, clinical trials highlighted significant on-target toxicities at doses ≥40 mg, including hyperglycemia, rash, diarrhea, and pneumonitis, which limited its tolerability and therapeutic window [3] [6].

- Translational PK/PD Modeling: Recent studies have used integrated models to bridge preclinical and clinical data. These models suggest that a minimum of 35-45% pAkt inhibition is required for tumor shrinkage in patients, and a constant ~65% pAkt inhibition is needed to achieve tumor stasis [7] [8].

References

- 1. This compound (GDC-0980) | PI3K inhibitor | Mechanism [selleckchem.com]

- 2. This compound is an Orally Active Class I PI3K and mTORC1/2 ... [medchemexpress.com]

- 3. Phase I Study of this compound (GDC-0980), Dual ... [pmc.ncbi.nlm.nih.gov]

- 4. Targeting PI3K family with small-molecule inhibitors in ... [molecular-cancer.biomedcentral.com]

- 5. Novel Dual PI3K/mTOR Inhibitor, this compound (GDC-0980 ... - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Randomized Open-Label Phase II Trial of this compound (GDC ... [pmc.ncbi.nlm.nih.gov]

- 7. A Case Study with this compound, a Dual PI3K/mTOR Inhibitor [pmc.ncbi.nlm.nih.gov]

- 8. A Case Study with this compound, a Dual PI3K/mTOR Inhibitor [link.springer.com]

mTOR Binding Affinity and Potency

The table below summarizes the key quantitative data for Apitolisib's inhibition of its targets.

| Target | Affinity/Potency Value | Assay Type | Citation |

|---|---|---|---|

| mTOR | Ki = 17 nM | Cell-free assay | [1] [2] |

| PI3Kα | IC50 = 5 nM | Cell-free assay | [1] [2] |

| PI3Kδ | IC50 = 7 nM | Cell-free assay | [1] [2] |

| PI3Kγ | IC50 = 14 nM | Cell-free assay | [1] [2] |

| PI3Kβ | IC50 = 27 nM | Cell-free assay | [1] [2] |

The mTOR Ki of 17 nM confirms that this compound binds tightly to the mTOR kinase domain, competing with ATP. It is a pan-class I PI3K inhibitor, with strongest potency against the PI3Kα isoform [1] [2].

Experimental Protocols for Key Assays

For experimental validation, the technical details from the primary literature are crucial.

Kinase Binding Assays (Cell-Free)

These assays measure the direct inhibition of PI3K and mTOR kinase activity.

PI3K Enzymatic Assay: Inhibition of Class I PI3K isoforms was measured using a fluorescence polarization (FP) assay. The assay monitors the displacement of fluorescently labeled PIP3 from the GRP-1 protein binding site by the product PIP3, which leads to a decrease in the FP signal.

- Key Conditions:

- Reaction Mix: 10 mM Tris (pH 7.5), 25 μM ATP, 9.75 μM PIP2, 4 mM MgCl2, 50 mM NaCl, 0.05% Chaps, 1 mM DTT.

- Enzyme Concentrations: PI3Kα/β at 60 ng/mL; PI3Kγ at 8 ng/mL; PI3Kδ at 45 ng/mL.

- Procedure: Reactions were run for 30 minutes at 25°C and stopped with EDTA. FP was read on a plate reader, and IC50 values were calculated from dose-response curves [2].

- Key Conditions:

mTOR Kinase Assay: The inhibition of mTOR kinase was determined using a fluorescence resonance energy transfer (FRET) assay.

- Key Conditions:

- Substrate: Recombinant green fluorescent protein (GFP)-tagged 4E-BP1.

- Detection: A terbium-labeled antibody against phospho-threonine 37/46 of 4E-BP1.

- Reaction Conditions: 50 mM HEPES (pH 7.5), 0.25 nM mTOR, 400 nM GFP-4E-BP1, 8 μM ATP, 10 mM MnCl2.

- Procedure: Reactions were conducted for 30 minutes at room temperature. The Ki was calculated using competitive tight-binding inhibition equations, with a determined Km for ATP of 6.1 μM [2].

- Key Conditions:

Cellular and Anti-tumor Efficacy Assays

These assays demonstrate the functional consequences of target inhibition in a biological context.

Cellular Proliferation (Antiproliferative) Assay:

- Cell Lines: Frequently used lines include PC3 (prostate cancer) and MCF7.1 (breast cancer).

- Procedure: Cells are seeded in 384-well plates and incubated overnight. This compound is added and incubated for 72-96 hours. Cell viability is measured using a luminescence-based assay (e.g., CellTiter-Glo).

- Output: IC50 values are calculated from the dose-response curve. For example, this compound showed IC50 values of 307 nM in PC3 cells and 255 nM in MCF7.1 cells [2].

In Vivo Xenograft Model:

- Model: Athymic nu/nu mice implanted with human cancer cells (e.g., PC3 or MCF7.1 xenografts).

- Dosing: this compound is administered orally (e.g., 1 mg/kg, once daily for 14-22 days).

- Endpoint: Tumor volume is measured to assess delay in tumor growth, tumor stasis, or regression [2].

Role in the PI3K/AKT/mTOR Pathway

The following diagram illustrates the signaling pathway targeted by this compound and its mechanism of action.

This compound blocks key nodes in the oncogenic PI3K/AKT/mTOR signaling cascade [3] [4].

Context in Drug Development

This compound was developed as a dual PI3K/mTOR inhibitor to overcome limitations of single-target agents, such as feedback loops that can reactivate the pathway and lead to drug resistance [4]. However, its clinical development highlights a key challenge:

- Clinical Outcomes: In a phase II trial for metastatic renal cell carcinoma, this compound was less effective than the mTORC1-only inhibitor everolimus. This was likely due to greater on-target toxicities (e.g., high-grade hyperglycemia and rash) that limited the achievable dose and exposure, preventing full therapeutic benefit [5]. This underscores the difficulty of simultaneously targeting multiple nodes in this essential pathway.

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. This compound (GDC-0980) | PI3K inhibitor | Mechanism [selleckchem.com]

- 3. Retrospective Assessment of Translational... [pmc.ncbi.nlm.nih.gov]

- 4. Novel Dual PI3K/mTOR Inhibitor, this compound (GDC-0980 ... - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Randomized Open-Label Phase II Trial of this compound (GDC ... [pubmed.ncbi.nlm.nih.gov]

Apitolisib preclinical efficacy cancer models

Mechanism of Action and Overview

Apitolisib is an orally available, potent, and selective dual inhibitor targeting both PI3K (Class I isoforms) and mTOR (kinase activity in both mTORC1 and mTORC2 complexes) [1] [2]. By simultaneously inhibiting these key nodes, it effectively blocks the PI3K/AKT/mTOR signaling pathway, a critical driver of cell growth, survival, and metabolism that is frequently dysregulated in cancer [1] [3]. This dual inhibition is considered a strategy to overcome the compensatory activation that can occur with single-agent targeting, leading to superior anti-tumor activity [1].

The diagram below illustrates how this compound exerts its action within this pathway.

Diagram of this compound's dual inhibition of the PI3K/AKT/mTOR pathway. It blocks the activity of PI3K, mTORC1, and mTORC2, preventing the downstream signals that drive cancer cell growth and survival.

Preclinical Efficacy in Cancer Models

The following tables summarize key quantitative findings from preclinical studies on this compound across various cancer models.

Table 1: Efficacy in In Vivo Xenograft and Organoid Models

| Cancer Model | Key Genetic Features | Experimental Setup | Treatment Regimen | Key Efficacy Findings & Quantitative Data |

|---|

| Renal Cell Carcinoma (RCC) [4] | Human 786-O adenocarcinoma | Female nude mice with subcutaneous xenografts (avg. ~181 mm³ at start) | Oral, Once Daily (QD) for 17 days | Dose-dependent tumor growth inhibition. • Target Modulation: Quantified relationship between pAkt inhibition & tumor shrinkage. • Threshold for Efficacy: ≥35-45% pAkt inhibition required for tumor shrinkage; ~61% needed for tumor stasis. | | Colorectal Cancer (CRC) / Rectal Cancer [5] | Patient-Derived Organoids (PDOs) with varied backgrounds (e.g., KRAS mut, PIK3CA mut) | 6 PDO lines characterized as radiosensitive or radioresistant | Radiation + this compound | Significant radiosensitization. • this compound abrogated radiation-induced AKT phosphorylation (p=0.027). • Restored sensitivity in radiation-resistant PDO lines. |

Table 2: Efficacy in In Vitro Cell Line Models

| Cancer Model (Cell Line) | Key Genetic Features | Experimental Assay | Key Efficacy Findings & Quantitative Data |

|---|

| Glioblastoma (GBM) (A-172, U-118-MG) [1] | Established GBM lines | MTT (viability), Crystal Violet (proliferation), Flow Cytometry (apoptosis) | 1. Cytotoxicity & Proliferation Inhibition: • Dose- and time-dependent reduction in cell viability. 2. Apoptosis Induction: • A-172: 46.47% apoptotic cells after 48h with 20 µM. • U-118-MG: Lower sensitivity, ~7.7% apoptotic cells with 20 µM. | | Endometrial Carcinoma (EC) (13 Cell Lines) [6] | Various PTEN, PIK3CA, KRAS mutations | Cell viability, Reverse Phase Protein Array (RPPA) | 1. Single-Agent Activity: Broad efficacy across lines. 2. Combination with MEKi (Cobimetinib): Synergy or additivity in 11 of 13 cell lines. | | Colorectal Cancer (CRC) [5] | HCT116 cell line | Radiation combination | Significant radiosensitization in combination with radiation. |

Detailed Experimental Protocols

The methodologies below are compiled from the cited studies to serve as a reference for key experiments.

1. In Vivo Xenograft Efficacy Study [4]

- Animal Model: Female beige nude XID (bg.nu.xid) mice.

- Tumor Inoculation: Subcutaneous implantation of 786-O human renal cell adenocarcinoma fragments.

- Grouping & Dosing:

- Dosing initiated when tumors reached 100-300 mm³ (mean ~181 mm³).

- Mice were randomized into groups (n=6/group).

- This compound was administered orally, once daily (QD) for 17 days, in vehicles like 0.5% methylcellulose/0.2% Tween 80.

- Doses ranged from 0.008 to 11 mg/kg.

- Efficacy Measurement:

- Tumor Volume (TV): Measured using digital calipers at multiple time points. Calculated as: TV (mm³) = (length × width²) × 0.5.

- Pharmacodynamic (PD) Analysis: pAkt levels were measured in tumor tissue to correlate target modulation with efficacy.

2. In Vitro Cell Viability and Apoptosis Assay [1]

- Cell Culture: Human GBM cell lines (e.g., A-172, U-118-MG) maintained in standard conditions.

- Compound Treatment:

- Cells were treated with this compound across a concentration range (e.g., 50 nM to 50 µM) for 24 and 48 hours.

- Viability/Proliferation Assessment:

- MTT Assay: Measures metabolic activity as a proxy for cell viability.

- Crystal Violet Staining: Assesses cell proliferation and survival by staining adherent cells.

- Apoptosis Analysis:

- Flow Cytometry with Annexin V/PI Staining: Differentiates live (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cell populations.

3. Protein Modulation Analysis via Western Blot [1]

- Protein Extraction: Cells are lysed after treatment using RIPA-like buffers containing protease and phosphatase inhibitors.

- Gel Electrophoresis & Transfer: Proteins are separated by SDS-PAGE and transferred to a membrane.

- Antibody Probing: Membranes are probed with specific primary antibodies against:

- Targets: pAKT (Ser473), pS6K (Thr421/Ser424), p-mTOR (Ser2448), total proteins, and loading controls (e.g., β-Actin).

- Detection: Use of HRP-conjugated secondary antibodies and chemiluminescence to visualize protein bands. A reduction in phosphorylated protein levels confirms pathway inhibition.

Key Translational Insights

- Quantitative PK-PD-Efficacy Relationship: A pivotal finding from translational modeling is the steep sigmoid relationship between pAkt inhibition and tumor growth inhibition. The analysis quantified that a minimum of 35-45% pAkt modulation is required to trigger tumor shrinkage, and a constant inhibition of ~65% is needed for tumor stasis in patients [4]. This provides a valuable quantitative framework for dose selection in clinical development.

- Overcoming Therapy Resistance: Research in rectal cancer PDOs identified PI3K/AKT/mTOR pathway upregulation as a key mechanism of radioresistance. The combination of this compound with irradiation significantly sensitized resistant models to radiation, highlighting its potential as an adjunct to standard therapies [5].

- Rational Combination Strategies: The synergy observed between this compound and the MEK inhibitor Cobimetinib in endometrial cancer models underscores the importance of targeting parallel or feedback-linked pathways, such as RAS/MAPK, to enhance efficacy and counteract resistance [6].

References

- 1. Novel Dual PI3K/mTOR Inhibitor, this compound (GDC-0980 ... - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. PI3K/AKT/mTOR signaling transduction pathway and targeted ... [molecular-cancer.biomedcentral.com]

- 4. Retrospective Assessment of Translational... [pmc.ncbi.nlm.nih.gov]

- 5. Patient Derived Organoids Confirm That PI3K/AKT ... [pmc.ncbi.nlm.nih.gov]

- 6. evaluation and reverse phase protein Array-based profiling... Preclinical [bmccancer.biomedcentral.com]

Apitolisib storage conditions stability

Physical and Chemical Properties

The table below summarizes the key physical and chemical characteristics of Apitolisib based on the available data:

| Property | Description |

|---|---|

| Chemical Formula | C₂₃H₃₀N₈O₃S [1] [2] [3] |

| Molecular Weight | 498.6 g/mol [1] [2] [3] |

| Appearance | White solid powder [2] |

| Solubility | Soluble in DMSO; not soluble in water [2] |

| Melting/Freezing Point | No data available [1] |

Storage and Handling Conditions

Proper storage is critical for maintaining the stability of this compound. The recommended conditions are as follows:

| Condition | Specification |

|---|---|

| Recommended Storage | Keep container tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources [1]. |

| Temperature (Powder) | -20°C [1] [2] |

| Temperature (Solution) | -80°C for solutions in solvent [1]. |

| Shelf Life | >2 years if stored properly [2]. |

For safe handling, always use appropriate personal protective equipment, including safety goggles, protective gloves, and impervious clothing. Avoid dust formation and work in a well-ventilated area [1].

Stability and Reactivity

- Chemical Stability: this compound is reported to be stable under the recommended storage conditions [1].

- Incompatible Materials: Strong acids, strong alkalis, and strong oxidizing or reducing agents [1].

- Hazardous Decomposition Products: Under fire conditions, this compound may decompose and emit toxic fumes, which could include sulfur oxides and nitrogen oxides [1].

Analytical Method for Stability Assessment

One study developed and validated a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to determine this compound concentrations in dog plasma, which is a key technique for assessing the compound's stability in biological matrices [4].

| Parameter | Specification |

|---|---|

| Analytical Technique | LC-MS/MS [4] |

| Chromatography | Reverse-phase on a Metasil AQ column [4] |

| Detection | Triple quadrupole mass spectrometer with electrospray ionization (positive mode) [4] |

| Monitoring Transition | m/z 499.3 → 341.1 (this compound) [4] |

| Internal Standard | Stable-labeled GDC-0980-d8 [4] |

| Calibration Range | 0.250 - 250 ng/mL [4] |

| Performance | Accuracy: 93.4 - 113.6% of nominal; Precision (RSD): 0.0 - 10.9% [4] |

This experimental workflow for analyzing this compound concentration and stability can be visualized as follows:

Mechanism of Action and Research Context

This compound is a potent, orally available small-molecule dual inhibitor that targets both phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) [4] [5] [2]. Its inhibitory activity can be summarized in the table below:

| Target | IC₅₀ / Kᵢ (nM) |

|---|---|

| PI3Kα (p110α) | 5 nM [5] |

| PI3Kδ (p110δ) | 7 nM [5] |

| PI3Kγ (p110γ) | 14 nM [5] |

| PI3Kβ (p110β) | 27 nM [5] |

| mTOR | 17 nM (Kᵢ) [5] |

By simultaneously inhibiting key nodes in the PI3K/Akt/mTOR signaling pathway, this compound disrupts cellular growth and survival signals, leading to the activation of autophagy and apoptosis in cancer cells [5]. This dual mechanism is the basis for its investigation as an antineoplastic agent.

Information Gaps and Future Research

The current publicly available data has some limitations. A complete whitepaper would require more detailed information, including:

- Long-term Stability Data: Results from formal stability studies (e.g., ICH guidelines) establishing the retest period under various temperature and humidity conditions.

- Degradation Products: A comprehensive profile of major and minor degradation products formed under stress conditions (hydrolysis, oxidation, photolysis, thermal).

- Comprehensive Solubility Data: Quantitative solubility in various pharmaceutically relevant solvents and buffers across a pH range.

References

- 1. This compound|1032754-93-0|MSDS [dcchemicals.com]

- 2. GDC-0980 (this compound) [anbapharma.com]

- 3. Compound this compound [chemdiv.com]

- 4. Determination of GDC-0980 (this compound), a small molecule ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (GDC-0980) | PI3K inhibitor | Mechanism [selleckchem.com]

Apitolisib pharmacodynamics pAkt modulation

Mechanism of Action and Target Pathway

Apitolisib (GDC-0980) is a potent, oral, dual inhibitor targeting the catalytic sites of Class I PI3K (all isoforms: α, β, γ, δ) and mTOR (kinase) [1] [2]. It acts on the core PI3K/AKT/mTOR (PAM) signaling pathway, which is frequently dysregulated in cancer and promotes cell survival, growth, and proliferation [3] [4].

The diagram below illustrates the signaling pathway and the mechanism of this compound.

Inhibition of this pathway by this compound leads to reduced cancer cell viability, induction of apoptosis (programmed cell death), and tumor growth inhibition [2] [4].

Quantitative pAkt Modulation and Efficacy Relationship

Integrated PK-PD-efficacy modeling in both preclinical and clinical studies has quantified the critical relationship between pAkt inhibition and antitumor response. The following table summarizes the key quantitative thresholds identified.

| Parameter | Preclinical (Xenograft Models) | Clinical (Phase I Patients) |

|---|---|---|

| Minimum pAkt Inhibition for Tumor Shrinkage | 35% (tumor tissue matrix) [5] [6] | 45% (platelet-rich plasma surrogate) [5] [6] |

| Constant pAkt Inhibition for Tumor Stasis | 61% [5] [6] | 65% [5] [6] |

| pAkt (S473) Suppression at MTD (50 mg) | Information not specified in search results | ≥90% suppression in platelet-rich plasma within 4 hours [2] |

| Relationship Model | Steep sigmoid curve linking pAkt inhibition to Tumor Growth Inhibition (TGI) [5] [6] | Steep sigmoid curve linking pAkt inhibition to Tumor Growth Inhibition (TGI) [5] [6] |

Experimental Protocols for pAkt Analysis

The methodologies for assessing pAkt modulation, a key pharmacodynamic biomarker, are detailed below.

Preclinical pAkt Biomarker Analysis (Tumor Tissue)

- Model: Female beige nude mice bearing subcutaneous 786-O human renal cell adenocarcinoma xenografts [5].

- Dosing: this compound was administered orally once daily [5].

- Tissue Collection: Tumor tissues were collected for biomarker analysis [5].

- Analysis Method: pAkt levels in tumor tissue lysates were quantified using Western blotting [5]. The specific protocol involves:

- Lysing tumor tissues in RIPA buffer with protease and phosphatase inhibitors [5].

- Separating proteins by SDS-PAGE and transferring to nitrocellulose membranes [5].

- Probing with anti-pAkt (S473) primary antibody and a fluorescent or HRP-conjugated secondary antibody [5].

- Detecting and quantifying signal intensity to determine pAkt inhibition relative to vehicle control [5].

Clinical pAkt Biomarker Analysis (Surrogate Matrix)

- Matrix: Platelet-Rich Plasma (PRP) was used as a clinically accessible surrogate for tumor tissue [5] [2].

- Sample Collection: Blood samples were drawn from patients (e.g., in phase I trials) before and after this compound dosing [2].

- Analysis Method: pAkt (S473) levels in PRP were also measured via Western blot or other immunoassays [2].

- Key Finding: A dose of ≥16 mg achieved significant pathway modulation, with pAkt suppression of ≥90% observed at the Maximum Tolerated Dose (MTD) of 50 mg within 4 hours of dosing [2].

Key Technical and Clinical Insights

- Bridging Preclinical and Clinical Data: The consistent sigmoidal relationship and similar efficacy thresholds between xenograft models and patients underscore the value of translational PK-PD modeling for informing clinical dose selection and predicting efficacy [5] [6].

- Surrogate Matrix Validation: The study demonstrated that pAkt modulation in platelet-rich plasma (PRP) can serve as a practical and informative surrogate for target engagement in tumors, which is critical for clinical pharmacodynamic assessment [5].

- Clinical Efficacy and Toxicity: In a phase I trial, this compound showed modest but durable single-agent activity, with RECIST partial responses observed in several cancer types [2] [7]. However, on-target toxicities such as hyperglycemia, rash, and pneumonitis were common, and the maximum tolerated dose was identified as 40 mg on a 28/28-day schedule [2] [7].

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. Phase I Study of this compound (GDC-0980), Dual ... [pmc.ncbi.nlm.nih.gov]

- 3. PI3K/AKT/mTOR signaling transduction pathway and targeted ... [molecular-cancer.biomedcentral.com]

- 4. Novel Dual PI3K/mTOR Inhibitor, this compound (GDC-0980) ... [mdpi.com]

- 5. Retrospective Assessment of Translational... [pmc.ncbi.nlm.nih.gov]

- 6. A Case Study with this compound, a Dual PI3K/mTOR Inhibitor [pubmed.ncbi.nlm.nih.gov]

- 7. RePub, Erasmus University Repository: Phase I study of this compound ... [repub.eur.nl]

Apitolisib in vitro cell proliferation assay protocol

Apitolisib Cell Proliferation Assay Protocol

This protocol consolidates methods used to evaluate the anti-proliferative effects of the dual PI3K/mTOR inhibitor this compound across various human cancer cell lines [1] [2] [3].

Cell Culture and Reagent Preparation

- Cell Lines: Protocols have been validated in multiple cell lines, including:

- Culture Media:

- This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock (e.g., 10-20 mM). Aliquot and store at -20°C. Use a final DMSO concentration that does not affect cell viability (typically <0.5%) in all treatment and control groups [2].

Cell Seeding and Drug Treatment

- Seeding for Proliferation Assay: Seed cells in sterile 96-well microplates. A common density is 2,000 cells per well, allowing them to adhere overnight [2] [3].

- Drug Treatment Preparation: Prepare a serial dilution of this compound from the DMSO stock in complete culture media. A typical concentration range spans from nanomolar to micromolar levels (e.g., 50 nM to 50,000 nM) to establish a dose-response curve [4] [3].

- Treatment and Control Groups:

- Treatment Groups: Cells treated with a series of this compound concentrations.

- Negative Control: Cells treated with culture media containing the same volume of DMSO as the treatment groups (vehicle control).

- Blank: Culture media without cells for background subtraction.

- Incubation: After adding the drug treatments, incubate the plates for a defined period, typically 72 hours, at 37°C in a 5% CO₂ incubator [2].

Cell Viability/Proliferation Measurement

Post-incubation, cell proliferation or viability is measured. The table below summarizes common assay methods and their reported incubation times with this compound.

| Assay Method | Key Steps | Reported Incubation Time with this compound | Example IC₅₀ Values |

|---|

| BrdU ELISA [2] | 1. Add BrdU labeling solution (final conc. 10 µM). 2. Incubate 4 hours. 3. Fix, denature DNA. 4. Add anti-BrdU-POD antibody. 5. Add substrate, stop reaction. 6. Measure absorbance at 450/690 nm. | 72 hours | H1975: 0.58 µM [2] | | MTT Assay [3] | 1. Add MTT reagent. 2. Incubate (e.g., 4 hours). 3. Dissolve formazan crystals. 4. Measure absorbance at ~570 nm. | 24 hours, 48 hours | Varies by cell line and time [3] | | CellTiter-Blue Assay [2] | 1. Add CellTiter-Blue reagent (20 µL/well). 2. Shake, incubate for 4 hours. 3. Measure fluorescence at 560/590 nm. | 72 hours | - | | Crystal Violet Staining [3] | 1. Remove media, fix cells (e.g., methanol). 2. Stain with crystal violet solution. 3. Wash, elute dye. 4. Measure absorbance at ~570 nm. | 48 hours | Used for normalization in metabolic assays [1] |

Data Analysis

- Dose-Response Curves: Plot cell viability (as a percentage of the vehicle control) against the log of this compound concentration.

- IC₅₀ Calculation: Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope model in GraphPad Prism) to determine the half-maximal inhibitory concentration (IC₅₀).

Underlying Signaling Pathway and Workflow

This compound exerts its anti-proliferative effect by simultaneously targeting key nodes in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer [4] [5]. The following diagram illustrates this mechanism and the experimental workflow.

Key Experimental Considerations

- Confirming Target Engagement: To verify that the observed effects are due to on-target inhibition, you can analyze the phosphorylation status of downstream pathway components like pAkt (Ser473) and pS6K via Western blot [4] [3]. Effective inhibition should significantly reduce these phosphorylation levels.

- Inducing Acquired Resistance: To study resistance mechanisms, you can develop this compound-resistant sub-lines by continuously exposing parental cells (e.g., H1975) to increasing doses of this compound over several months. Resistance is typically confirmed when the IC₅₀ of the resistant cells (H1975GR) is at least 10-fold higher than that of the age-matched parental cells (H1975GP) [2].

- Metabolic Phenotyping: Resistant cells often undergo metabolic reprogramming. Using an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) can provide insights into their altered energy metabolism [1].

References

- 1. In vitro evaluation of the clinical utility of this compound/Vorinostat ... [fjps.springeropen.com]

- 2. mammalian target of rapamycin inhibitor resistant lung ... [nature.com]

- 3. Novel Dual PI3K/mTOR Inhibitor, this compound (GDC-0980) ... [mdpi.com]

- 4. Novel Dual PI3K/mTOR Inhibitor, this compound (GDC-0980 ... - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Precision-Guided Use of PI3K Pathway Inhibitors for ... [mdpi.com]

Mechanism of Action and Rationale for the Assay

Apitolisib is a potent, dual-acting class I PI3K and mTOR inhibitor. It targets the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and regulates cell growth, survival, and metabolism [1]. Inhibiting this pathway leads to reduced cell proliferation and induces apoptosis (programmed cell death) [2] [3].

The CellTiter-Glo Luminescent Cell Viability Assay is ideal for evaluating this compound because it quantifies ATP levels, a direct biomarker of metabolically active cells. When this compound induces cytotoxicity or inhibits proliferation, the amount of ATP per well decreases, resulting in a lower luminescent signal [4] [5]. This provides a direct, functional readout of the drug's effect.

Experimental Data and Applications

The following table summarizes key experimental data from published studies utilizing this compound and the CellTiter-Glo or similar viability assays.

| Cell Line / Model | Assay Type & Readout | Key Findings & Quantitative Data | Experimental Conditions | Citation |

|---|---|---|---|---|

| A-172 & U-118-MG (Glioblastoma) | MTT & Crystal Violet (Viability/Proliferation) | Concentration- & time-dependent ↓ viability; strongest apoptosis (46.47%) in A-172 at 20 µM after 48h. | 24h & 48h treatment; concentrations 50-50,000 nM [2] | [2] |

| Various Cancer Cell Lines (High-Throughput Screen) | CellTiter-Glo 2.0 (Viability via ATP) | Identified novel synergistic drug combinations with this compound. | 48h treatment; equimolar concentrations 10-0.16 µM [6] | [6] |

| MCF7.1 (Breast Cancer) | CellTiter-Glo (Antiproliferative) | IC₅₀ = 0.255 µM | Overnight incubation [3] | [3] |

| PC3 (Prostate Cancer) | CellTiter-Glo (Antiproliferative) | IC₅₀ = 0.307 µM; EC₅₀ = 0.31 µM (72h) | Overnight or 72h incubation [3] | [3] |

| Patient-Derived Tumor Organoids (Ovarian Cancer) | Luminescent ATP Assay (Viability) | Method compatible with 3D models; identified patient-specific drug sensitivities. | Seeded in mini-ring format; treated for 48h [7] | [7] |

Detailed Experimental Protocol

Below is a generalized step-by-step protocol for assessing cell viability after this compound treatment, adaptable for 96-well or 384-well plates.

Workflow Overview

Materials

- Cell Line: Choose a relevant model (e.g., PC3, MCF7.1, or patient-derived organoids).

- This compound: Prepare a 10 mM stock solution in DMSO. Serial dilute in culture medium to desired working concentrations. Include a DMSO vehicle control.

- CellTiter-Glo Reagent: (Promega, e.g., Cat. # G7571-G7573). Thaw and equilibrate to room temperature before use [5].

- Equipment: Luminometer compatible with multiwell plates, orbital shaker.

Procedure

- Cell Seeding: Seed cells in a white-walled, clear-bottom 96-well or 384-well plate at an optimal density (e.g., 1,000-5,000 cells/well for 96-well format) in their standard growth medium. Incubate overnight at 37°C, 5% CO₂ to allow cell attachment [3] [7].

- Drug Treatment: The next day, prepare serial dilutions of this compound in complete medium. Remove the old medium from the plate and add the drug-containing medium. A typical concentration range is from nanomolar to low micromolar (e.g., 0.01 µM to 10 µM), based on established IC₅₀ values [2] [3]. Include wells with medium only (background control) and cells with DMSO vehicle (untreated control).

- Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂ [2] [6].

- ATP Assay: a. Equilibration: Remove the plate from the incubator and let it equilibrate to room temperature for approximately 30 minutes. b. Reagent Addition: Add a volume of CellTiter-Glo Reagent equal to the volume of medium present in each well (e.g., 100 µL reagent to 100 µL medium) [5]. c. Mixing and Lysis: Place the plate on an orbital shaker for ~2 minutes to mix thoroughly and induce cell lysis. d. Signal Stabilization: Allow the plate to incubate at room temperature for 10-30 minutes to stabilize the luminescent signal, which typically has a half-life of over 5 hours [4] [5].

- Luminescence Measurement: Read the plate using a luminometer. Record the relative luminescence units (RLU) for each well.

Data Analysis

- Subtract the average signal of the background control (medium only) from all other wells.

- Normalize the luminescence of the this compound-treated wells to the average signal of the vehicle control (DMSO) wells, which represents 100% viability.

- Plot the percentage of cell viability against the log of the this compound concentration. Use non-linear regression analysis to calculate the IC₅₀ value (the concentration that inhibits cell viability by 50%).

Key Considerations for Your Application Notes

- High-Throughput Screening (HTS): The homogeneous "add-mix-measure" format of the CellTiter-Glo assay makes it excellent for HTS of this compound, either as a single agent or in combination with other drugs [4] [6].

- 3D Model Compatibility: This viability assay can be successfully applied to more complex 3D models like patient-derived tumor organoids, enhancing the translational relevance of the data [7].

- Pathway Analysis: To confirm the on-target effect of this compound, the viability results can be correlated with Western blot analysis of pathway markers, such as reduced phosphorylation of AKT (Ser473) and S6K [2].

Pathway Logic and Experimental Design

The diagram below illustrates the logical connection between this compound's mechanism and the assay readout.

References for Further Detail

- PMC8583746: A detailed 2021 study on the efficacy of this compound in glioblastoma cell lines, providing a strong example of concentration-dependent cytotoxicity and apoptosis induction [2].

- PMC11315854: A 2024 case study employing integrated PK/PD modeling for this compound, quantifying the relationship between target modulation (pAkt inhibition) and tumor growth inhibition [8].

- Promega Technical Bulletin TB288: The official manufacturer's protocol for the CellTiter-Glo Assay, which is the definitive source for reagent preparation and detailed procedural notes [5].

- Selleckchem this compound Page: A product information page that consolidates a wide array of biochemical and cellular data, including IC₅₀ values across various cell lines [3].

References

- 1. PI3K/AKT/mTOR signaling transduction pathway and targeted ... [molecular-cancer.biomedcentral.com]

- 2. Novel Dual PI3K/mTOR Inhibitor, this compound (GDC-0980 ... - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (GDC-0980) | PI3K inhibitor | Mechanism [selleckchem.com]

- 4. - CellTiter ® Glo Cell Viability Luminescent - To determine the... Assay [news-medical.net]

- 5. - CellTiter ® Glo Cell Viability Luminescent Assay Protocol [promega.com.br]

- 6. A high-throughput drug combination screen of targeted small ... [pmc.ncbi.nlm.nih.gov]

- 7. A simple high-throughput approach identifies actionable ... [nature.com]

- 8. A Case Study with this compound, a Dual PI3K/mTOR Inhibitor [pmc.ncbi.nlm.nih.gov]

Apitolisib dose-response curve IC50 calculation

Known Potency (IC50) of Apitolisib

This compound is a dual phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor. Its half-maximal inhibitory concentration (IC50) values against its primary targets, as determined in cell-free assays, are summarized in the table below [1].

| Protein Target | IC50 / Ki (nM) | Assay Type |

|---|---|---|

| PI3Kα (p110α) | 5 nM | Cell-free assay |

| PI3Kδ (p110δ) | 7 nM | Cell-free assay |

| PI3Kγ (p110γ) | 14 nM | Cell-free assay |

| PI3Kβ (p110β) | 27 nM | Cell-free assay |

| mTOR | 17 nM (Ki) | Cell-free assay |

In cellular assays, this compound inhibits downstream signaling and cell proliferation. For example, it inhibited AKT phosphorylation at Ser473 (pAkt) in PC3 prostate cancer cells with an IC50 of 36 nM, and showed antiproliferative activity with IC50 values of 307 nM in PC3 cells and 255 nM in MCF7.1 breast cancer cells [1].

General Framework for IC50 Determination

While a step-by-step protocol for this compound is not published, the process for generating a dose-response curve and calculating IC50 follows established principles for kinase inhibitors. The workflow below outlines the key stages.

Detailed Experimental Components

Assay Selection and Preparation

- Biochemical Kinase Assay: This measures direct inhibition of the target kinase. For this compound, a fluorescence polarization (FP) assay was used to monitor the formation of the product PIP3 by purified PI3K isoforms [1]. Alternatively, a FRET assay was used to measure mTOR inhibition by detecting phosphorylation of a GFP-4E-BP1 substrate [1].

- Cellular Antiproliferative Assay: This measures the functional consequence of pathway inhibition on cell growth. A common method is the CellTiter-Glo Luminescent Cell Viability Assay, which determines the number of metabolically active cells after incubation with this compound (e.g., for 72 hours) [1].

- Compound Preparation: Prepare a serial dilution of this compound in DMSO, ensuring the final DMSO concentration is consistent and non-cytotoxic across all test wells (typically ≤0.1-1.0%).

Data Analysis and IC50 Calculation

- Curve Fitting: Dose-response data are fit to a nonlinear, four-parameter logistic (4PL) model, often called a "sigmoidal dose-response" model [2]. The equation is: (Y = Bottom + \frac{Top - Bottom}{1 + 10^{(LogIC50 - X) \times HillSlope}}) where:

- IC50 Estimation: The IC50 is the concentration where the response is halfway between the Top and Bottom values. The model parameters are estimated by software using maximum likelihood or least squares regression [3].

Translational PK-PD Modeling for this compound

Beyond simple IC50, integrated Pharmacokinetic-Pharmacodynamic (PK-PD) modeling links drug exposure to biomarker modulation and efficacy. For this compound, such models have quantified the relationship between the inhibition of the pAkt biomarker and tumor growth [4] [5].

This modeling approach revealed that this compound requires profound target inhibition for efficacy. In a phase I study, doses ≥16 mg achieved ≥90% suppression of phosphorylated AKT levels in platelet-rich plasma [6]. Furthermore, translational analysis showed that a minimum of 35-45% pAkt inhibition is required to achieve tumor shrinkage, while a constant ~65% inhibition is needed for tumor stasis in patients [4] [5].

Application Notes & Limitations

- Assay Conditions are Critical: The measured IC50 value is not an absolute constant. It can be influenced by factors such as ATP concentration in the assay for competitive inhibitors, cell line genetic background, and incubation time [7] [1].

- Distinguish IC50 from Ki: The IC50 is a functional measure under specific experimental conditions. The inhibition constant ((K_i)), which reflects the absolute binding affinity, can be calculated from the IC50 using the Cheng-Prusoff equation for competitive inhibitors, but it requires knowledge of substrate concentration and its (K_m) for the enzyme [7].

- Clinical Relevance: For targeted therapies like this compound, the dose that achieves sufficient pathway modulation (e.g., >90% pAkt suppression) may be more clinically relevant than the maximum tolerated dose (MTD) [6] [4].

References

- 1. This compound (GDC-0980) | PI3K inhibitor | Mechanism [selleckchem.com]

- 2. IC50 Calculator | AAT Bioquest [aatbio.com]

- 3. NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Case Study with this compound, a Dual PI3K/mTOR Inhibitor [pmc.ncbi.nlm.nih.gov]

- 5. A Case Study with this compound, a Dual PI3K/mTOR Inhibitor [link.springer.com]

- 6. Phase I Study of this compound (GDC-0980), Dual ... [pmc.ncbi.nlm.nih.gov]

- 7. IC50 - Wikipedia [en.wikipedia.org]

Comprehensive Application Notes and Protocols for Apitolisib in Cancer Cell Line Models

Introduction to Apitolisib and Its Mechanism of Action

This compound (also known as GDC-0980) is a potent, selective dual PI3K/mTOR inhibitor that targets key nodes in the PI3K-AKT-mTOR signaling pathway, which is frequently dysregulated in cancer. This small molecule inhibitor (chemical formula: C₂₃H₃₀N₈O₃S) exhibits potent activity against all Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) as well as mTORC1 and mTORC2 complexes. The simultaneous inhibition of both PI3K and mTOR signaling nodes represents a strategic approach to overcome the compensatory mechanisms and feedback loop activation that frequently limit the efficacy of single-node inhibitors in this pathway. This compound has demonstrated broad anti-tumor activity across various cancer models, including non-small cell lung cancer (NSCLC), prostate cancer, and breast cancer, making it a valuable tool for investigating PI3K pathway biology and therapeutic resistance mechanisms.

The molecular mechanism of this compound involves competitive binding to the ATP-binding pocket of both PI3K and mTOR kinases, thereby preventing phosphorylation of downstream substrates. By inhibiting PI3K, this compound blocks the conversion of PIP₂ to PIP₃, reducing membrane recruitment and activation of AKT. Simultaneously, its inhibition of mTORC1/2 complexes disrupts regulation of protein synthesis, cell growth, and metabolism through downstream effectors including 4E-BP1 and S6K1. This coordinated suppression of proximal and distal signaling in the PI3K-AKT-mTOR pathway results in comprehensive pathway suppression, leading to cell cycle arrest, apoptosis induction, and reduced tumor proliferation in sensitive models [1] [2] [3].

Cancer Cell Line Models and Culture Conditions

Cell Line Characteristics and Applications

The selection of appropriate cell line models is critical for investigating this compound's mechanism of action and potential resistance mechanisms. The H1975, PC3, and MCF7 cell lines represent distinct cancer types with varying genetic backgrounds that influence their response to PI3K/mTOR inhibition:

H1975 (Non-Small Cell Lung Adenocarcinoma): This cell line carries an EGFR L858R/T790M double mutation and is particularly valuable for studying resistance to EGFR inhibitors and PI3K pathway interplay. H1975 cells have demonstrated initial sensitivity to this compound but can rapidly develop resistance through adaptive mechanisms, making them an excellent model for investigating acquired resistance [4] [5]. These cells are maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C with 5% CO₂.

MCF7 (Breast Adenocarcinoma): As an ER-positive, PIK3CA-mutant breast cancer model, MCF7 represents a clinically relevant context for PI3K inhibitor studies. These cells exhibit hormone responsiveness and harbor canonical PIK3CA mutations that drive pathway dependency, making them particularly appropriate for investigating this compound sensitivity in the context of PI3K pathway alterations [6]. MCF7 cells are cultured in Phenol Red-free MEM-α medium supplemented with 10% FBS at 37°C with 5% CO₂.

PC3 (Prostate Adenocarcinoma): This androgen-independent prostate cancer model features PTEN null status, resulting in constitutive PI3K pathway activation due to loss of the primary negative regulator. PC3 cells exhibit aggressive growth characteristics and are valuable for studying this compound efficacy in the context of PTEN loss, a common occurrence in advanced prostate cancers [3]. PC3 cells are typically maintained in F-12K or RPMI-1640 medium with 10% FBS and antibiotics.

Standard Culture Protocols

Table 1: Cell culture conditions for this compound studies

| Cell Line | Cancer Type | Base Medium | Supplements | Key Genetic Features | Passaging Ratio |

|---|---|---|---|---|---|

| H1975 | Lung Adenocarcinoma | RPMI-1640 | 10% FBS, 1% P/S | EGFR L858R/T790M | 1:4-1:8 weekly |

| MCF7 | Breast Adenocarcinoma | Phenol Red-free MEM-α | 10% FBS | PIK3CA mutation, ER+ | 1:3-1:6 weekly |

| PC3 | Prostate Adenocarcinoma | F-12K or RPMI-1640 | 10% FBS, 1% P/S | PTEN null | 1:4-1:8 weekly |

All cell lines require regular mycoplasma testing (monthly recommended) and cell authentication (at least every 6 months) to ensure experimental reproducibility. For drug treatment experiments, cells should be maintained in logarithmic growth phase and harvested at 70-80% confluency to ensure consistent proliferation rates across experiments. Frozen stocks should be prepared in complete medium with 10% DMSO and stored in liquid nitrogen vapor phase to preserve stability [7] [6].

Development of this compound-Resistant Cell Lines

Protocol for Generating Resistant Sublines

The development of this compound-resistant cell lines is essential for investigating mechanisms of acquired resistance and developing strategies to overcome them. The following protocol has been successfully employed to generate resistant sublines of H1975, with adaptations possible for MCF7 and PC3 models:

Step 1: Initial Sensitivity Assessment - Begin by determining the IC₅₀ value of parental cells using a 72-hour proliferation assay (BrdU or CellTiter-Glo). For H1975 cells, the reported IC₅₀ is approximately 0.58 µM, though this should be verified for your specific conditions [4] [7].

Step 2: Chronic Drug Exposure - Initiate continuous exposure by treating cells with this compound at the IC₅₀ concentration in complete medium. Culture cells in T75 flasks with regular passaging to maintain logarithmic growth. Refresh this compound-containing medium every 2-3 days with each passage [4].

Step 3: Dose Escalation - Gradually increase this compound concentration in 0.5-1 µM increments monthly once cells demonstrate stable growth at the previous concentration. Monitor viability closely and adjust escalation schedule if excessive cell death occurs (>50% reduction in confluency) [4] [5].

Step 4: Resistance Confirmation - Resistance is established when a log-fold difference in IC₅₀ is achieved compared to age-matched parental controls (typically 4-12 months). Maintain resistant lines (designated H1975GR, MCF7GR, PC3GR) in their respective maximum tolerated concentrations for all experiments [4].

Step 5: Characterization - Perform comprehensive molecular profiling of resistant lines including gene expression arrays, miRNA profiling, and protein phosphorylation status to identify resistance mechanisms [7].

Resistance Phenotype Validation

Table 2: this compound resistance development parameters

| Parameter | H1975 Parental | H1975 Resistant | MCF7 Parental | MCF7 Resistant | Experimental Method | |---------------|---------------------|----------------------|-------------------|---------------------|--------------------------| | IC₅₀ (µM) | 0.58 | 5.8+ | 3.44* | 34.4+ | BrdU proliferation assay | | Development Time | - | 4-12 months | - | 6-12 months* | Chronic exposure | | Maintenance Dose | - | 1.0 µM | - | 3.44 µM* | In continuous culture | | Cross-resistance to BEZ235 | - | Yes | - | Yes* viability assay |

*Values for MCF7 are extrapolated from similar protocols and should be determined empirically. +Indicates minimum 10-fold increase in IC₅₀ required for resistance designation [4] [7].

Proliferation and Viability Assays

BrdU ELISA Proliferation Assay

The BrdU (5-bromo-2'-deoxyuridine) incorporation assay measures DNA synthesis during cell proliferation and is widely used to assess this compound's anti-proliferative effects:

- Protocol:

- Seed cells in 96-well plates at 2,000 cells/well in 100 µL complete medium and allow adherence overnight (18-24 hours).

- Prepare this compound serial dilutions in DMSO (1000X stock) followed by further dilution in complete medium. Final DMSO concentration should not exceed 0.1%.

- Treat cells with this compound across an appropriate concentration range (typically 0.001-10 µM) with 6-8 replicates per concentration.

- Incubate for 72 hours at 37°C, 5% CO₂.

- Add BrdU labeling solution (10 µM final concentration) and incubate for additional 4 hours.

- Remove medium, fix cells with 200 µL fixative/denaturing solution for 30 minutes at room temperature.

- Remove fixative, add 100 µL anti-BrdU-POD antibody working solution, incubate 90 minutes at room temperature.

- Wash 3x with wash buffer, add 100 µL substrate solution, incubate 5-30 minutes until color development.

- Stop reaction with 25 µL 1M H₂SO₄, measure absorbance at 450 nm with 690 nm reference [7].

CellTiter-Glo Viability Assay